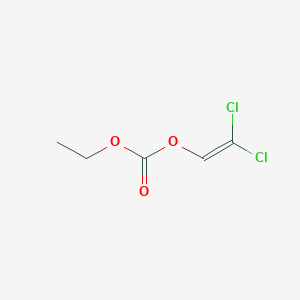

2,2-Dichloroethenyl ethyl carbonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21985-72-8 |

|---|---|

Molecular Formula |

C5H6Cl2O3 |

Molecular Weight |

185.00 g/mol |

IUPAC Name |

2,2-dichloroethenyl ethyl carbonate |

InChI |

InChI=1S/C5H6Cl2O3/c1-2-9-5(8)10-3-4(6)7/h3H,2H2,1H3 |

InChI Key |

OLALRNHQLXSKFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC=C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dichloroethenyl Ethyl Carbonate and Structural Analogues

Strategies for Constructing the 2,2-Dichloroethenyl Moiety

The synthesis of 1,1-dichloroalkenes can be effectively achieved starting from various precursor molecules. A prevalent method involves the reaction of aldehydes with a combination of carbon tetrachloride and triphenylphosphine (B44618). This reaction, a variant of the Wittig olefination, provides a direct conversion of the carbonyl group to the desired dichloromethylene group. Another significant strategy utilizes 1,1,1-trichloroalkanes as starting materials. These compounds can undergo a dehydrochlorination reaction when treated with a base, resulting in the formation of the corresponding 1,1-dichloroalkene. The success of this elimination reaction is highly dependent on the choice of base and the specific reaction conditions employed to maximize the yield of the desired product while minimizing the formation of byproducts.

The direct transformation of carbonyl compounds, such as aldehydes and ketones, into 2,2-dichloroethenyl systems is a cornerstone of synthetic organic chemistry. The Appel reaction, which employs a mixture of a tetrahalomethane like carbon tetrachloride and a phosphine (B1218219) such as triphenylphosphine, is a widely used method for this purpose. In this reaction, the phosphine facilitates the transfer of two chlorine atoms to the carbonyl carbon, yielding the dichloroalkene.

An alternative and often more practical approach is the Corey-Fuchs reaction. This two-step process begins with the reaction of an aldehyde with carbon tetrabromide and triphenylphosphine to generate a dibromoalkene. In the subsequent step, treatment with an organolithium reagent, typically n-butyllithium, at low temperatures, followed by the introduction of a chlorine source, can yield the desired dichloroalkene.

Elimination reactions provide a powerful and direct route to vinylic dichlorides from saturated precursors. A common starting point for this strategy is a 1,1,2-trichloroalkane. The treatment of these compounds with a suitable base can induce the elimination of a molecule of hydrogen chloride (HCl), leading to the formation of a carbon-carbon double bond and the desired 1,1-dichloroalkene.

Another effective elimination strategy involves the reductive elimination from 1,1,1-trichloro-2-hydroxyalkanes. These precursors can be readily synthesized through the reaction of chloroform (B151607) with an aldehyde or ketone. Subsequent treatment with a reducing agent, such as zinc dust, facilitates the removal of a chlorine atom and the hydroxyl group, resulting in the formation of the dichloroalkene.

Modern synthetic methodologies have increasingly focused on the development of catalytic approaches for the synthesis of dichloroalkenes, offering improved atom economy and sustainability. Transition metal-catalyzed cross-coupling reactions have proven to be a versatile tool in this regard. For instance, palladium-catalyzed coupling reactions can be employed to construct complex dichloroalkene structures from simpler starting materials.

Olefin metathesis represents another catalytic strategy that has been explored for the synthesis of dichloroalkenes. While promising, the development of robust and efficient catalysts for this transformation remains an active area of research.

Approaches for the Formation of the Ethyl Carbonate Functionality

The introduction of the ethyl carbonate group is the second critical phase in the synthesis of the target molecule. Direct carbonylation reactions are a primary method for achieving this transformation.

Direct carbonylation typically involves the reaction of an alcohol with a carbonylating agent. A widely used and efficient method is the reaction of an alcohol with phosgene (B1210022) or a safer phosgene equivalent like triphosgene. For the synthesis of 2,2-dichloroethenyl ethyl carbonate, this would conceptually involve the reaction of 2,2-dichloroethenol. However, the instability of this enol presents a significant challenge. A more viable approach involves the reaction of a pre-formed metal salt of the enol with ethyl chloroformate.

More environmentally benign methods are also being developed. The direct carbonylation of alcohols with carbon dioxide, in the presence of a suitable catalyst and dehydrating agent, offers a greener alternative to the use of toxic phosgene. Another innovative approach is the oxidative carbonylation of alcohols. This method involves the reaction of an alcohol with carbon monoxide and an oxidizing agent, typically catalyzed by a palladium complex, to form the carbonate.

Transesterification Routes for Alkyl Ethyl Carbonates

Transesterification is a widely utilized and versatile method for the synthesis of organic carbonates. This process involves the exchange of an alkoxy group of a starting carbonate with an alcohol, typically in the presence of a catalyst, to produce a new carbonate and a new alcohol. The synthesis of various alkyl ethyl carbonates, which are structural analogues to the target compound, effectively demonstrates this methodology.

A notable application of this route is the synthesis of diethyl carbonate (DEC) and methyl ethyl carbonate (MEC) through the transesterification of dimethyl carbonate (DMC) with ethanol (B145695). rsc.orgrsc.org This reaction is often facilitated by a catalyst to enhance the reaction rate. acs.org For instance, a series of Al2O3-supported 3-amino-1,2,4-triazole potassium (KATriz) catalysts have been developed for this purpose. rsc.org The selectivity towards either DEC or MEC can be controlled by adjusting the molar ratio of the reactants. rsc.orgrsc.org

Research has shown that with a 14 wt% KATriz/Al2O3 catalyst, a high selectivity for DEC (91%) is achievable when the molar ratio of DMC to ethanol is 1:10. rsc.org Conversely, a high selectivity for MEC (up to 99%) can be obtained when the reactant ratio is 4:1. rsc.org The catalyst's stability over extended periods makes this an attractive method for continuous production. rsc.orggoogle.com The underlying mechanism for the catalyst's effectiveness is attributed to the synergistic interaction between the basic KATriz and the Al2O3 support, which increases the number of accessible basic sites crucial for the reaction. rsc.orgrsc.org

The reaction conditions, such as temperature and space velocity, are critical factors influencing the conversion and selectivity. google.com For example, in a fixed-bed reactor using a modified molecular sieve catalyst, the synthesis of ethyl methyl carbonate from dimethyl carbonate and ethanol can achieve over 90% selectivity and 55% yield at temperatures between 100-240°C. google.com

Table 1: Catalyst Performance in Transesterification of Dimethyl Carbonate (DMC) with Ethanol

| Catalyst | Reactant Ratio (DMC:Ethanol) | Temperature (°C) | Product Selectivity | Reference |

|---|---|---|---|---|

| 14 wt% KATriz/Al2O3 | 1:10 | Not Specified | 91% Diethyl Carbonate | rsc.org |

| 14 wt% KATriz/Al2O3 | 4:1 | Not Specified | 99% Methyl Ethyl Carbonate | rsc.org |

| Modified Molecular Sieve | 1:0.5 to 1:2 | 100-240 | >90% Ethyl Methyl Carbonate | google.com |

This transesterification approach is considered a green chemical process due to its mild reaction conditions and the potential for recycling byproducts. rsc.org

Esterification of Chloroformates with Ethanolic Derivatives

The esterification of chloroformates with alcohols or their derivatives presents another fundamental route to carbonate synthesis. Ethyl chloroformate, a key reagent in this method, is the ethyl ester of chloroformic acid and is used to introduce the ethyl carbamate (B1207046) group. wikipedia.org This reaction is versatile and can be adapted for various substrates, including the derivatization of complex molecules for analytical purposes. tue.nlmdpi.comnih.gov

The general principle involves the reaction of ethyl chloroformate with an alcohol in the presence of a base, which acts as a catalyst and neutralizes the hydrogen chloride byproduct. mdpi.com Pyridine is a commonly used catalyst in this reaction. tue.nlmdpi.com The reaction can be performed in various solvents, and the choice of solvent can influence the reaction's efficiency. tue.nlmdpi.com For instance, the derivatization of resveratrol (B1683913) with ethyl chloroformate has been successfully carried out in a biphasic system of hexane (B92381) and water, made alkaline with sodium bicarbonate. mdpi.com

While this method is broadly applicable, its direct application to form this compound would require a 2,2-dichloroethen-1-ol precursor. The stability and availability of this precursor are critical considerations for this synthetic pathway. The reaction of ethyl chloroformate with other complex alcohols, such as in the derivatization of beta-methylamino-L-alanine, demonstrates the robustness of this method for creating carbonate linkages with diverse molecular structures. nih.gov

Table 2: Conditions for Esterification using Ethyl Chloroformate (ECF)

| Substrate | Reagents | Catalyst | Solvent System | Reference |

|---|---|---|---|---|

| Fatty Acids | ECF, Ethanol | Pyridine | Acetonitrile/Pyridine/Ethanol | tue.nl |

| Resveratrol | ECF, NaHCO3 | Pyridine | Hexane/Water | mdpi.com |

| Beta-methylamino-L-alanine | ECF | Not Specified | Not Specified | nih.gov |

The reaction is typically rapid and can proceed to completion under mild conditions. tue.nl The choice of the chloroformate and the alcohol allows for the synthesis of a wide array of carbonate esters. tue.nl

Convergent and Divergent Synthetic Pathways to this compound

Beyond the fundamental reactions, the strategic assembly of the target molecule can be envisioned through convergent and divergent synthetic pathways.

Coupling of Dichloroethenyl Precursors with Ethyl Carbonate Synthons

A convergent synthesis approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For this compound, this would entail the preparation of a reactive 2,2-dichloroethenyl precursor and an ethyl carbonate synthon, followed by their coupling.

A potential precursor for the 2,2-dichloroethenyl moiety could be generated from 1,1,1-trichloro-2-alkoxyethanes or similar structures. The synthesis of 2,2-dichlorovinyl carbamates and carbonates has been reported through the zinc-dust reduction of 1-alkylsulphonyl-2,2,2-trichloroethyl carbamates, which suggests a viable route to a reactive 2,2-dichlorovinyl intermediate. rsc.org This intermediate could then, in principle, be coupled with an ethyl carbonate synthon like ethyl chloroformate or diethyl carbonate.

The coupling reaction would likely require specific activation of the dichloroethenyl precursor, for example, through the formation of an organometallic species, to facilitate the reaction with the electrophilic carbon of the carbonate synthon.

Sequential Functionalization Strategies for Target Compound Assembly

A divergent or sequential functionalization strategy would involve the stepwise modification of a simpler starting material to build the final structure of this compound. This could start from a simple carbonate, such as ethylene (B1197577) carbonate, which is synthesized from ethylene oxide and carbon dioxide. colab.ws

One conceptual pathway could involve the chlorination of a suitable alkenyl carbonate. For example, if vinyl ethyl carbonate were synthesized, a subsequent dichlorination of the vinyl group could potentially yield the target compound. However, controlling the regioselectivity of such a reaction would be a significant challenge.

Alternatively, a strategy could begin with a molecule already containing the dichloroethenyl group and then introduce the ethyl carbonate functionality. This would be analogous to the methods described in the esterification of chloroformates, where a pre-existing alcohol is reacted with ethyl chloroformate. The key challenge in this approach would be the synthesis and isolation of the 2,2-dichloroethenol precursor.

Chemical Reactivity and Transformations of 2,2 Dichloroethenyl Ethyl Carbonate

Reactions Involving the Vinylic Dichloride Functionality

The presence of two chlorine atoms on the same carbon of the vinyl group dramatically shapes its reactivity profile, making it distinct from simple alkenes.

Nucleophilic Additions to the Dichloroethenyl Moiety

Vinylic halides are generally considered unreactive toward nucleophilic substitution under standard conditions. britannica.com However, the dichloroethenyl group in 2,2-dichloroethenyl ethyl carbonate is susceptible to nucleophilic addition-elimination reactions. The two chlorine atoms, being highly electronegative, polarize the carbon-carbon double bond, rendering the carbon atom bonded to them electrophilic. wikipedia.org This makes the double bond susceptible to attack by nucleophiles.

Table 1: Predicted Outcomes of Nucleophilic Addition-Elimination Reactions

| Nucleophile | Predicted Product | Reaction Conditions |

| Alkoxides (RO⁻) | 2-alkoxy-2-chloroethenyl ethyl carbonate | Basic conditions |

| Thiolates (RS⁻) | 2-chloro-2-(alkylthio)ethenyl ethyl carbonate | Basic conditions |

| Amines (R₂NH) | 2-(dialkylamino)-2-chloroethenyl ethyl carbonate | May require heating |

It is important to note that the rate of these reactions is influenced by both steric and electronic factors. masterorganicchemistry.com

Electrophilic Transformations of the Olefinic Bond

The electron-withdrawing effect of the two chlorine atoms and the adjacent ethyl carbonate group deactivates the double bond towards electrophilic attack. Typical electrophilic addition reactions that are common for alkenes, such as halogenation or hydrohalogenation, would be significantly slower or require more forcing conditions for this compound. britannica.com The partial positive charge on the vinylic carbons makes them less attractive to electrophiles.

However, under forcing conditions or with very reactive electrophiles, addition could potentially occur. The regioselectivity of such an addition would be governed by the relative stability of the resulting carbocationic intermediate.

Radical Reactions of the Dichloroethenyl Group

Free radical reactions represent a potential pathway for the transformation of the dichloroethenyl group. youtube.comacs.org Radical initiators can promote the homolytic cleavage of a carbon-chlorine bond or addition across the double bond.

One possible reaction is radical-initiated polymerization, although the steric hindrance from the two chlorine atoms might impede this process. Another possibility is the addition of radicals across the double bond. The regioselectivity of such an addition would depend on the nature of the attacking radical and the stability of the resulting radical intermediate. nih.govyoutube.com

Furthermore, under photolytic conditions, the carbon-chlorine bonds could undergo homolysis to generate vinylic radicals, which could then participate in various subsequent reactions. nih.gov

Reactivity of the Carbonate Ester Linkage

The ethyl carbonate functionality of the molecule also possesses distinct reactive sites.

Cleavage Reactions of the Carbonate Group

The carbonate ester linkage can be cleaved under both acidic and basic conditions. acs.orgthieme-connect.de

Acid-Catalyzed Cleavage: In the presence of a strong acid, the carbonyl oxygen of the carbonate can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by, for example, water or an alcohol. masterorganicchemistry.com This would lead to the decomposition of the carbonate into ethanol (B145695), carbon dioxide, and dichloroacetaldehyde (B1201461) (after tautomerization of the initial enol product).

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, hydroxide (B78521) ions can attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate would result in the formation of ethanol, carbonate ion, and dichloroacetaldehyde. acs.org

The presence of the electron-withdrawing dichloroethenyl group is expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the rate of both acidic and basic cleavage compared to a simple dialkyl carbonate.

Transesterification Processes of the Ethyl Carbonate

Transesterification is a common reaction for carbonate esters, where one alcohol component is exchanged for another. wikipedia.org This reaction is typically catalyzed by an acid or a base. rsc.orgacs.org For this compound, treatment with another alcohol (R'OH) in the presence of a suitable catalyst would lead to an equilibrium mixture containing the new carbonate ester (2,2-dichloroethenyl R'-carbonate) and ethanol.

Table 2: Potential Transesterification Reactions

| Reactant Alcohol (R'OH) | Catalyst | Expected Product |

| Methanol | Acid or Base | 2,2-dichloroethenyl methyl carbonate |

| Propanol | Acid or Base | 2,2-dichloroethenyl propyl carbonate |

| Ethylene (B1197577) Glycol | Acid or Base | Bis(2,2-dichloroethenyl) carbonate |

The position of the equilibrium can be shifted by using an excess of the reactant alcohol or by removing one of the products (e.g., by distillation of the lower-boiling alcohol). rsc.org Various catalysts, including metal alkoxides, metal oxides, and enzymes, have been shown to be effective for transesterification reactions of other carbonate esters and would likely be applicable here as well. chinasolvents.comresearchgate.net

Carbonate Functional Group Interconversions

The ethyl carbonate group in this compound is susceptible to various interconversion reactions common to carbonate esters. These transformations typically involve nucleophilic attack at the carbonyl carbon, leading to the displacement of the ethoxy or the 2,2-dichloroethenoxy group.

One of the most fundamental reactions is hydrolysis , which can be catalyzed by either acid or base. Under basic conditions, hydroxide ions would attack the carbonyl carbon, leading to the formation of an intermediate that could subsequently break down to yield ethanol, dichloroacetaldehyde (from the unstable 2,2-dichloroethen-1-ol), and carbonate salts. Acid-catalyzed hydrolysis would proceed via protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by water.

Transesterification represents another key interconversion pathway. In the presence of an alcohol and a suitable catalyst (acid or base), the ethoxy group can be exchanged for a different alkoxy group. The equilibrium of this reaction can be controlled by using a large excess of the new alcohol or by removing the ethanol as it is formed.

Similarly, reaction with amines, known as aminolysis , would lead to the formation of carbamates. Depending on the reaction conditions and the nature of the amine (primary or secondary), this could result in the formation of N-substituted carbamates derived from either the ethyl or the dichloroethenyl portion of the molecule.

Intramolecular Reactions and Rearrangements of this compound

The presence of both a carbonate and a reactive dichloroalkene functionality within the same molecule opens up the possibility for intramolecular reactions and rearrangements, particularly under thermal or catalytic conditions. While specific examples for this compound are not readily found, analogous systems suggest potential pathways.

One possibility is an intramolecular cycloaddition . Although the dichloroethenyl group is generally considered electron-poor, under specific activation, it could potentially undergo a [2+2] cycloaddition with a suitable tethered π-system if one were present in a modified version of the molecule.

Another potential intramolecular process could involve rearrangement following the loss of a small molecule. For instance, under thermolytic conditions, the molecule could potentially undergo decarboxylation, although this is generally a high-energy process for simple carbonates. The presence of the dichloroethenyl group might influence this reactivity, potentially leading to the formation of novel chlorinated organic species.

Transition Metal-Catalyzed Reactions of this compound

The gem-dichloroalkene moiety is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. This functionality can participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, making it a valuable synthetic intermediate. The carbonate group's electronic influence on the adjacent double bond can modulate its reactivity in these transformations.

Suzuki-Miyaura Coupling: It is conceivable that this compound could undergo palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents in place of one or both chlorine atoms, leading to the formation of substituted ethenyl ethyl carbonates.

Sonogashira Coupling: Similarly, a palladium- and copper-catalyzed Sonogashira coupling with terminal alkynes could potentially be employed to synthesize enyne-containing carbonates. This reaction would involve the coupling of the dichloroalkene with an alkyne, providing access to conjugated systems.

Heck Reaction: The dichloroethenyl group could also be a substrate for Heck-type reactions, where it would couple with alkenes in the presence of a palladium catalyst. This would result in the formation of substituted diene structures.

Other Cross-Coupling Reactions: Other transition metal-catalyzed cross-coupling reactions, such as Stille coupling (with organotin reagents), Negishi coupling (with organozinc reagents), and Buchwald-Hartwig amination (with amines), are also plausible transformations for the dichloroalkene functionality, offering pathways to a diverse array of substituted vinyl carbonates. The specific conditions for these reactions would need to be optimized to account for the electronic nature of the carbonate group.

While direct experimental data for this compound in these transformations is not prevalent, the known reactivity of similar gem-dichloroalkenes provides a strong basis for predicting its behavior in the presence of transition metal catalysts.

Mechanistic Investigations of Reactions Involving 2,2 Dichloroethenyl Ethyl Carbonate

Mechanistic Pathways of Dichloroethenyl Group Formation

The formation of the 2,2-dichloroethenyl group is a critical step in the synthesis of the title compound. One established method for creating this vinyl group is through the reduction of a 1-alkylsulfonyl-2,2,2-trichloroethyl precursor. For instance, the reduction of 1-alkylsulfonyl-2,2,2-trichloroethyl carbamates using zinc dust leads to the formation of 2,2-dichlorovinyl carbamates in good yields. rsc.org A similar reaction pathway can be applied to the preparation of 2,2-dichlorovinyl carbonates. rsc.org

Another approach involves the reaction of 1-alkylsulfonyl-2,2,2-trichloroethyl dimethylcarbamates with triethylamine, which also yields the corresponding 1-alkylsulfonyl-2,2-dichlorovinyl dimethylcarbamates. rsc.org These reactions highlight a key strategy for introducing the dichloroethenyl moiety, which involves the elimination of a trichloromethyl group adjacent to a sulfonyl group.

Elucidation of Carbonate Ester Formation Mechanisms

The formation of the carbonate ester linkage in 2,2-dichloroethenyl ethyl carbonate can be achieved through several established synthetic routes for organic carbonates. wikipedia.org One of the most common methods is phosgenation, where an alcohol reacts with phosgene (B1210022). wikipedia.org In the context of this compound, this would involve the reaction of 2,2-dichloroethen-1-ol with ethyl chloroformate. Ethyl chloroformate is a known reagent for introducing the ethyl carbamate (B1207046) protecting group and for forming carboxylic anhydrides. wikipedia.org

The general mechanism for carbonate ester formation from an alcohol and a chloroformate proceeds via nucleophilic acyl substitution. The oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of the carbonate ester.

Another relevant mechanism is transesterification, where one carbonate ester is converted into another. wikipedia.org For instance, a dialkyl carbonate could react with 2,2-dichloroethen-1-ol in the presence of a catalyst to yield this compound. The equilibrium of this reaction can often be shifted by removing a more volatile alcohol byproduct. wikipedia.org

The synthesis of esters from carboxylic acids and dialkyl dicarbonates, catalyzed by a weak Lewis acid like magnesium chloride, presents another potential pathway. organic-chemistry.org This mechanism involves a double addition of the acid to the dicarbonate, resulting in a carboxylic anhydride (B1165640) and carbon dioxide. organic-chemistry.org While this is for ester synthesis, analogous principles could apply to carbonate formation.

The table below summarizes various synthetic approaches for ester and carbonate formation that are mechanistically relevant to this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Key Mechanistic Feature |

| Phosgenation | Alcohol, Phosgene | Base (e.g., pyridine) | Nucleophilic attack on phosgene. wikipedia.org |

| Chloroformate Esterification | Alcohol, Ethyl Chloroformate | Base | Nucleophilic acyl substitution. wikipedia.org |

| Transesterification | Carbonate Ester, Alcohol | Acid or Base | Exchange of alcohol groups. wikipedia.org |

| Dicarbonate Reaction | Carboxylic Acid, Dialkyl Dicarbonate | Lewis Acid (e.g., MgCl2) | Double addition to dicarbonate. organic-chemistry.org |

| Alcohol-mediated Esterification | Carboxylic Acid, Carbonate | Alcohol Solvent | Self-catalysis by organic acid. google.com |

Studies on Fragmentation and Decomposition Pathways of Carbonates with Vinylic Halides

The stability and decomposition of carbonates, particularly those containing reactive functional groups like vinylic halides, are of significant interest. The thermal decomposition of simple metal carbonates typically yields the metal oxide and carbon dioxide, with stability increasing down a group in the periodic table. chemguide.co.uklibretexts.orgsavemyexams.com However, for an organic carbonate like this compound, the fragmentation pathways are more complex and are often studied using techniques like mass spectrometry.

In mass spectrometry, fragmentation patterns are indicative of the molecule's structure. For esters, common fragmentation involves cleavage of the bonds adjacent to the carbonyl group, such as the loss of the alkoxy group (-OR). libretexts.org

Radical Anion Intermediates and Fragmentation Pathways

The formation of radical anions is a key step in the decomposition of certain organic molecules. For instance, in the oxidation of iron(II) in the presence of bicarbonate, the formation of carbonate radical anions (CO3•−) has been observed. nih.gov This suggests that under specific redox conditions, the carbonate moiety can be involved in radical chemistry.

In the context of this compound, the presence of the electron-withdrawing chlorine atoms on the vinyl group could influence the stability of any radical intermediates formed. Photo-induced radical reactions have been noted in the transformation of carbonates, where a carbonate can first form a radical anion which then undergoes fragmentation. mdpi.com

Role of Alkene Radical Cations and Carbonate Anion Pairs in Reaction Mechanisms

The generation of alkene radical cations through anodic oxidation provides a pathway for various cycloaddition reactions. nih.gov These electrophilic intermediates can react with other molecules. While this is a synthetic application, it demonstrates the accessibility of radical cations from alkene precursors. It is plausible that under certain oxidative conditions, the dichloroethenyl group could form a radical cation.

The formation of an alkene radical cation/anion pair has been proposed in the reaction of certain nitro-substituted radicals. researchgate.net This pair can then be trapped intramolecularly. In the case of this compound, the formation of a dichloroethenyl radical cation paired with a carbonate anion could be a potential mechanistic pathway in its decomposition or rearrangement reactions. The study of radical-cation-initiated dimerization of electron-rich alkenes further supports the role of such intermediates in forming new cyclic structures. researchgate.net

Influence of Catalysis on Reaction Mechanisms

Catalysts play a crucial role in directing the synthesis and reactions of carbonates. For instance, the synthesis of diethyl carbonate from ethanol (B145695) and CO2 is significantly influenced by the catalyst used, with ceria (CeO2) showing high activity. rsc.org The acidity and basicity of the catalyst are key factors in activating the reactants. rsc.org

In the synthesis of cyclic carbonates from 2-chloroethanol (B45725) and CO2, silica (B1680970) gel has been used as an effective catalyst in the presence of a base. researchgate.net Transition metal compounds, such as palladium chloride (PdCl2), have been used to catalyze the synthesis of glycerol (B35011) carbonate, with high yields and selectivity. mdpi.com

The table below presents a selection of catalysts and their effects on relevant carbonate synthesis reactions.

| Catalyst | Reaction | Effect of Catalyst | Reference |

| Ceria (CeO2) | Diethyl Carbonate from Ethanol and CO2 | Activates ethanol and CO2, with activity dependent on acidity/basicity ratio. | rsc.org |

| Silica Gel | Ethylene (B1197577) Carbonate from 2-Chloroethanol and CO2 | Facilitates the reaction in the presence of a base under mild conditions. | researchgate.net |

| Palladium Chloride (PdCl2) | Glycerol Carbonate from Glycerol and CO | High yield and selectivity. | mdpi.com |

| 3-amino-1,2,4-triazole potassium (KATriz)/Al2O3 | Diethyl Carbonate/Methyl Ethyl Carbonate from Dimethyl Carbonate | High activity and adjustable selectivity based on reactant ratios. | rsc.org |

| Zirconium(IV) ethoxide (Zr(OEt)4) | Diethyl Carbonate from CO2 and Ethoxysilane derivatives | Achieves a high turnover number for DEC synthesis. | |

| Rhodium(III) complexes | C-H allylation with vinyl cyclic carbonates | Catalyzes the reaction with high stereoselectivity. | researchgate.net |

Theoretical and Computational Chemistry Studies on 2,2 Dichloroethenyl Ethyl Carbonate

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure and inherent reactivity of a molecule. For 2,2-dichloroethenyl ethyl carbonate, these calculations would reveal the distribution of electron density, the nature of the C-Cl and C-O bonds, and the energies of its frontier molecular orbitals (HOMO and LUMO).

The presence of two chlorine atoms on the vinyl carbon significantly influences the electronic properties. These electronegative atoms withdraw electron density, polarizing the C-Cl bonds and affecting the reactivity of the double bond. The nature of the carbon-halogen (C-X) bond is a central topic in the study of haloalkanes and haloarenes. cbseacademic.nic.incuchd.inncert.nic.intifr.res.in

Quantum chemical calculations, such as those performed on bromo- and iodomethylidyne (CHBr and CHI), can determine geometries, vibrational frequencies, and energy differences between electronic states. nih.gov For a molecule like this compound, similar calculations would elucidate the impact of the dichloroethenyl group on the stability and reactivity of the carbonate moiety. The reactivity of dichlorvos (B1670471) (2,2-dichlorovinyl dimethyl phosphate), a structurally related pesticide, is known to be influenced by its 2,2-dichloroethenyl group. nih.gov

Illustrative Data: Calculated Properties

While specific data for this compound is scarce, group contribution methods like the Joback method can provide estimations for thermochemical properties. chemeo.com

| Property | Calculated Value | Unit | Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -374.00 | kJ/mol | Joback |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -560.31 | kJ/mol | Joback |

| Boiling Point (Tboil) | 486.93 | K | Joback |

| Critical Temperature (Tc) | 682.57 | K | Joback |

| Critical Pressure (Pc) | 3322.01 | kPa | Joback |

This table is based on calculated property data from Cheméo. chemeo.com

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms. For this compound, DFT could be used to model potential reaction pathways, such as hydrolysis, oxidation, or reactions with nucleophiles. The calculations would involve mapping the potential energy surface, identifying transition states, and determining activation energies.

Studies on the reductive decomposition of ethylene (B1197577) carbonate, a core component of lithium-ion battery electrolytes, frequently employ DFT to understand complex reaction mechanisms. nih.govresearchgate.netarxiv.org These studies show that the presence of cations like Li+ can significantly alter reaction pathways and stabilize intermediates. nih.gov Similarly, DFT has been used to study the vibrational spectra of various metal carbonates, demonstrating a correlation between the cation's properties and the spectral features. mdpi.comresearchgate.netnih.gov

In the context of this compound, DFT could predict how the dichloroethenyl group influences the stability of the carbonate ester linkage. The electron-withdrawing nature of the chlorine atoms would likely make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. DFT calculations on similar systems, like the PVA/CaCO3 biocomposite, have been used to analyze electrostatic potential maps and identify reactive sites. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions. For this compound, MD simulations could reveal the preferred conformations of the ethyl group relative to the carbonate plane and how the molecule interacts with solvents or other species.

MD simulations have been extensively used to study organic carbonates like ethylene carbonate (EC) and propylene (B89431) carbonate (PC). osti.govosti.govnih.gov These studies provide insights into properties like dielectric constants, relaxation times, and ion mobility in these solvents. osti.govosti.gov For instance, simulations have shown that the dielectric constants of EC and PC decrease with increasing temperature due to greater thermal motion. osti.gov The OPLS-AA force field has been shown to provide reasonable agreement with experimental data for the dielectric properties of these pure solvents. osti.govosti.gov

An MD simulation of this compound would likely show complex conformational dynamics due to the interplay between the planar vinyl group and the flexible ethyl chain. The simulations could also predict bulk properties like density and viscosity, which are crucial for practical applications.

Illustrative Data: Dielectric Properties of Related Carbonates from MD Simulations

| Compound | Temperature (K) | Static Dielectric Constant (ε/ε₀) | Relaxation Time (τ, ps) |

| Ethylene Carbonate (EC) | ~313 | ~90 | 31 |

| Propylene Carbonate (PC) | ~298 | - | 46 |

This table is illustrative, based on data for ethylene carbonate and propylene carbonate from molecular dynamics simulation studies. osti.govnih.govacs.org

Computational Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are invaluable for predicting spectroscopic data (e.g., NMR, IR, Raman) that can aid in the structural elucidation of new or uncharacterized compounds. For this compound, these predictions would be essential for confirming its synthesis and purity.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted spectrum would show distinct signals for the ethyl group protons and carbons, as well as for the vinyl proton and carbons, with the latter being significantly influenced by the attached chlorine atoms.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. Key predicted bands for this compound would include the C=O stretching frequency of the carbonate group, C-O stretching modes, and vibrations associated with the C=C double bond and the C-Cl bonds. Comprehensive DFT studies on metal carbonates have successfully calculated and assigned the vibrational modes for various carbonate structures. mdpi.comresearchgate.netnih.gov

The computational prediction of spectroscopic signatures is also a key tool in environmental chemistry for identifying and tracking organochlorine compounds. nih.gov

Synthesis and Reactivity of Analogues and Derivatives of 2,2 Dichloroethenyl Ethyl Carbonate

Halogenated Ethenyl Carbonate Analogues (e.g., 2,2-Difluoroethenyl Ethyl Carbonate)

Analogues of 2,2-dichloroethenyl ethyl carbonate where the chlorine atoms are replaced by other halogens, such as fluorine, exhibit distinct chemical properties. 2,2-Difluoroethyl ethyl carbonate is a notable example within this class of compounds. biosynth.comsigmaaldrich.comnih.gov

Synthesis: The synthesis of fluorinated carbonates can be achieved through various methods. One approach involves the reaction of a suitable alcohol with a fluorinated chloroformate. Another method is the transesterification of dimethyl carbonate with a fluorinated alcohol. rsc.org A rapid continuous-flow synthesis process for fluoroethylene carbonate has also been developed, which involves reacting the raw materials with fluorine gas in an integrated reactor. wipo.int The preparation of 2,2-difluoroethanol, a potential precursor, can be achieved by reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic or acetic acid, followed by transesterification. google.com

Reactivity: The reactivity of halogenated ethenyl carbonates is influenced by the nature of the halogen atoms. The carbon-halogen bond strength and the electronegativity of the halogen affect the susceptibility of the molecule to nucleophilic attack. studymind.co.uk Halogenated ethylenes can undergo thermally induced reactions on surfaces like α-Cr₂O₃, leading to the formation of various hydrocarbons. vt.edu The presence of fluorine atoms in 2,2-difluoroethyl ethyl carbonate can influence its reactivity in electrolyte solutions. biosynth.com

Table 1: Properties of 2,2-Difluoroethyl Ethyl Carbonate

| Property | Value |

| CAS Number | 916678-14-3 biosynth.comsigmaaldrich.comnih.gov |

| Molecular Formula | C₅H₈F₂O₃ biosynth.comnih.gov |

| Molecular Weight | 154.11 g/mol biosynth.comnih.gov |

| Boiling Point | 70 °C biosynth.com |

| Physical Form | Liquid sigmaaldrich.com |

Structural Modifications of the Ethyl Moiety

Altering the ethyl group in this compound provides another avenue for creating new derivatives. These modifications can range from simple changes in chain length to the introduction of various functional groups.

Synthesis: The synthesis of these derivatives generally follows standard esterification or transesterification procedures. For instance, reacting 2,2-dichloroethenyl chloroformate with a modified alcohol in the presence of a base would yield the desired carbonate. Alternatively, transesterification of a simpler carbonate, like dimethyl carbonate, with a modified alcohol can be employed. rsc.org The synthesis of mixed trialkyl alkylcarbonate derivatives of etidronic acid has been achieved through an unusual route involving demethylation and decarboxylation reactions. researchgate.net

Reactivity: The reactivity of the resulting carbonate is influenced by the nature of the substituent on the modified ethyl group. The introduction of electron-withdrawing or electron-donating groups can alter the electrophilicity of the carbonyl carbon and the stability of potential intermediates in reactions. The reaction of ethylene (B1197577) carbonate with active methylene (B1212753) compounds, catalyzed by various halides, can lead to different products depending on the catalyst and the substrate. rsc.org

Cyclopropane-Containing Dichloroethenyl Derivatives (e.g., 3-(2,2-dichloroethenyl)cyclopropane carboxylates)

A significant class of derivatives incorporates the 2,2-dichloroethenyl group into a cyclopropane (B1198618) ring structure. These compounds, such as methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate, are important intermediates in the synthesis of pyrethroid insecticides. prepchem.comnih.gov

Synthesis: The synthesis of these cyclopropane derivatives often involves the reaction of a suitable precursor with a dichlorovinyl source. For example, methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate can be dehydrochlorinated to yield methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate. prepchem.com Another approach involves the reaction of an electron-deficient olefin with dichloromethane (B109758) in a copper(I)-catalyzed photochemical addition, followed by electroreductive dehalogenation to form the cyclopropane ring. rsc.org The synthesis of 2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropanecarbonyl chloride can be achieved by reacting the corresponding carboxylic acid with bis(trichloromethyl) carbonate. google.com The preparation of cyanobenzyl cyclopropane carboxylates can be accomplished by reacting a cyanobenzyl arylsulphonate with a cyclopropane carboxylic acid. epo.org

Reactivity: The reactivity of these cyclopropane derivatives is characterized by the chemistry of both the dichloroethenyl group and the cyclopropane ring. The cyclopropane ring can undergo ring-opening reactions under certain conditions, a reactivity that resembles that of an olefinic double bond. unl.ptresearchgate.net The dichloroethenyl group can participate in various addition and substitution reactions. The synthesis of nitrile-substituted cyclopropanes can be achieved through myoglobin-mediated carbene transfer reactions. rochester.edu Furthermore, the synthesis of cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups has been demonstrated through CuI-catalyzed cyclopropanation reactions. nih.gov

Table 2: Synthesis of Methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

| Reactant | Reagent | Solvent | Temperature | Yield | Purity |

| Methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate | 1,5-Diazabicyclo[5.4.0]undec-5-ene | Dimethylformamide | 100°C | 91% | 94% |

Carbocyclic and Heterocyclic Systems Incorporating Dichloroethenyl Carbonate Scaffolds

The 2,2-dichloroethenyl carbonate moiety can be incorporated into larger carbocyclic and heterocyclic frameworks, leading to complex molecules with potential biological activity.

Synthesis: The synthesis of such systems can be achieved through various cyclization strategies. For instance, dialkyl carbonates can be used as green reagents for the synthesis of 5- and 6-membered heterocycles like tetrahydrofurans, pyrrolidines, and piperidines. frontiersin.org The synthesis of carbocyclic nucleosides, such as (-)-aristeromycin, involves a multi-step process starting from simple sugars. auburn.edu Diazocarbonyl compounds are versatile reagents for the construction of various carbo- and heterocyclic systems, including azoles. mdpi.com The synthesis of 2-chloro-3-oxoesters can be achieved by reacting the dianion of ethyl 2-chloroacetoacetate with electrophiles. researchgate.net The synthesis of ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate and its subsequent Diels-Alder reactions with dienes provides a route to complex heterocyclic structures. researchgate.net A modular approach to trisubstituted chiral piperidines has been developed, involving a formal [4 + 2] cyclization. acs.org

Advanced Spectroscopic Characterization Techniques for 2,2 Dichloroethenyl Ethyl Carbonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of 2,2-dichloroethenyl ethyl carbonate, three distinct signals are expected, corresponding to the three non-equivalent proton environments in the molecule.

Ethyl Group (CH₃): The methyl (CH₃) protons are expected to appear as a triplet in the upfield region of the spectrum, typically around δ 1.3 ppm . youtube.comdocbrown.infoyoutube.com The triplet splitting pattern arises from the spin-spin coupling with the two adjacent protons of the methylene (B1212753) (CH₂) group (n+1 rule, where n=2). docbrown.infoyoutube.com

Ethyl Group (CH₂): The methylene (CH₂) protons, being adjacent to the electron-withdrawing oxygen atom of the carbonate, will be deshielded and appear further downfield. This signal is anticipated as a quartet around δ 4.1-4.2 ppm . youtube.comdocbrown.infoorgchemboulder.com The quartet pattern is a result of coupling with the three neighboring methyl protons (n+1 rule, where n=3). docbrown.infoyoutube.com

Vinylic Proton (=CH): The single vinylic proton on the dichloroethenyl group is expected to produce a singlet in the downfield region, likely between δ 6.0-7.0 ppm . libretexts.orglibretexts.org Its chemical shift is influenced by the adjacent dichlorinated carbon and the carbonate oxygen. The absence of adjacent protons results in a singlet signal.

Carbon-13 (¹³C) NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would provide five distinct signals, one for each unique carbon environment in the molecule.

Methyl Carbon (CH₃): This carbon will appear at the most upfield position, typically in the range of δ 10-15 ppm . libretexts.org

Methylene Carbon (CH₂): The carbon of the CH₂ group, bonded to an oxygen atom, is deshielded and expected to resonate in the δ 60-70 ppm range. libretexts.orgdocbrown.info

Vinylic Carbon (=CH): The vinylic methine carbon is expected in the alkene region, estimated to be around δ 115-125 ppm .

Dichlorinated Vinylic Carbon (=C(Cl)₂): The presence of two electronegative chlorine atoms will significantly deshield this carbon, shifting its resonance further downfield compared to the other vinylic carbon, likely in the δ 130-140 ppm range. docbrown.info

Carbonyl Carbon (C=O): The carbonyl carbon of the carbonate group is the most deshielded carbon in the molecule, with a characteristic chemical shift in the range of δ 150-170 ppm . libretexts.orgoregonstate.edu

Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~ 1.3 | Triplet |

| ¹H | -CH₂- | ~ 4.1 - 4.2 | Quartet |

| ¹H | =CH- | ~ 6.0 - 7.0 | Singlet |

| ¹³C | -CH₃ | ~ 10 - 15 | - |

| ¹³C | -CH₂- | ~ 60 - 70 | - |

| ¹³C | =CH- | ~ 115 - 125 | - |

| ¹³C | =C(Cl)₂ | ~ 130 - 140 | - |

| ¹³C | C=O | ~ 150 - 170 | - |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Molecular Ion Peak: The molecular formula for this compound is C₅H₆Cl₂O₃. The presence of two chlorine atoms is a key feature, as chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic cluster for the molecular ion peak.

The M⁺ peak (containing two ³⁵Cl atoms) will be observed at m/z 184 .

The M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom) will be at m/z 186 .

The M+4 peak (containing two ³⁷Cl atoms) will be at m/z 188 .

The expected intensity ratio of these peaks will be approximately 9:6:1 , which is a definitive signature for a molecule containing two chlorine atoms.

Fragmentation Analysis: Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural information. Common fragmentation pathways for esters and carbonates involve cleavage of bonds adjacent to the carbonyl group. whitman.edulibretexts.orglibretexts.org

Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the O-CH₂ bond would result in a fragment with m/z 139/141/143.

Loss of an ethyl radical (•CH₂CH₃): This would lead to a fragment at m/z 155/157/159.

Loss of carbon dioxide (CO₂): Expulsion of CO₂ from the molecular ion could produce a fragment at m/z 140/142/144.

Formation of an ethyl cation: A peak at m/z 29 corresponding to [CH₃CH₂]⁺ is likely to be observed. libretexts.org

Predicted Mass Spectrometry Fragments for this compound

| m/z (³⁵Cl) | Possible Fragment Ion | Notes |

|---|---|---|

| 184, 186, 188 | [C₅H₆Cl₂O₃]⁺• | Molecular ion cluster (M⁺, M+2, M+4) |

| 155, 157, 159 | [C₃H₃Cl₂O₃]⁺ | Loss of ethyl group (•C₂H₅) |

| 139, 141, 143 | [C₄H₃Cl₂O₂]⁺ | Loss of ethoxy group (•OC₂H₅) |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is an excellent technique for identifying the functional groups present in a compound. msu.edu

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: The carbonyl group of the carbonate will produce a very strong and sharp absorption band. For saturated carbonates, this peak is typically found around 1740 cm⁻¹. spectroscopyonline.com The presence of the electronegative vinylic group may shift this to a slightly higher frequency, possibly in the range of 1750-1775 cm⁻¹ . spectroscopyonline.com

C-O Stretch: Carbonates exhibit strong, characteristic C-O stretching vibrations. An asymmetric O-C-O stretch is expected around 1230-1280 cm⁻¹ . spectroscopyonline.com

C=C Stretch: The carbon-carbon double bond of the ethenyl group will show a stretching vibration in the region of 1620-1640 cm⁻¹ .

=C-H Stretch: The stretching of the vinylic C-H bond typically appears just above 3000 cm⁻¹, in the range of 3050-3100 cm⁻¹ . libretexts.orgamazonaws.com

C-Cl Stretch: The vibrations of the carbon-chlorine bonds are expected in the fingerprint region, typically between 850-550 cm⁻¹ . libretexts.orgorgchemboulder.com

Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| 3050 - 3100 | =C-H Stretch | Medium |

| 2850 - 3000 | C-H Stretch (Alkyl) | Medium |

| 1750 - 1775 | C=O Stretch (Carbonate) | Strong, Sharp |

| 1620 - 1640 | C=C Stretch (Vinylic) | Medium |

| 1230 - 1280 | O-C-O Asymmetric Stretch | Strong |

| 850 - 550 | C-Cl Stretch | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline forms)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.orgucf.edu This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. wikipedia.org

For this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would first require crystallization, typically achieved by slow cooling of the pure liquid or a concentrated solution. nih.govlibretexts.org If a suitable crystal can be grown, X-ray crystallography would provide unparalleled structural detail, including:

Precise bond lengths and angles: The exact distances between all atoms and the angles between their bonds can be measured with high precision. wikipedia.org

Conformation: The specific spatial arrangement (conformation) of the ethyl and dichloroethenyl groups relative to the carbonate plane would be determined.

Intermolecular interactions: The analysis would reveal how individual molecules pack together in the crystal lattice, identifying any significant intermolecular forces that stabilize the solid state.

While no crystallographic data for this specific compound is currently available, the technique remains the gold standard for unambiguous structural proof should a crystalline form be isolated. nih.govrsc.org

Future Directions in 2,2 Dichloroethenyl Ethyl Carbonate Research

Development of Novel Synthetic Routes with Enhanced Selectivity and Atom Economy

The pursuit of green and sustainable chemical processes is a cornerstone of modern chemistry. nih.gov Future research into the synthesis of 2,2-dichloroethenyl ethyl carbonate should prioritize the development of novel routes that exhibit high selectivity and atom economy. Traditional methods for synthesizing related carbonates often involve multiple steps and the use of hazardous reagents. ionike.com Inspired by the advancements in the synthesis of other organic carbonates, several promising research avenues emerge.

One key direction is the exploration of catalytic, one-pot syntheses. For instance, the direct synthesis of diethyl carbonate from ethanol (B145695) and carbon dioxide over ceria catalysts has demonstrated high yields and catalyst reusability. researchgate.net A similar approach could be investigated for this compound, potentially utilizing 2,2-dichloroethanol (B146553) and a suitable CO2 source in the presence of a tailored heterogeneous catalyst. The development of such a process would significantly improve the atom economy by incorporating CO2 as a C1 feedstock. ionike.com

Furthermore, leveraging alternative and greener reagents is crucial. The use of dialkyl carbonates as both reactants and solvents in the synthesis of other heterocyclic compounds showcases an innovative and sustainable approach. nih.gov Investigating the transesterification of a readily available carbonate with 2,2-dichloroethenol could offer a more environmentally benign pathway. The table below outlines potential catalytic systems that could be explored, drawing parallels from the synthesis of related carbonates.

Table 1: Potential Catalytic Systems for the Atom-Economic Synthesis of this compound

| Catalyst Type | Potential Advantages | Relevant Research on Related Carbonates |

| Heterogeneous Base Catalysts (e.g., MgO-ZnO) | High activity, reusability, and ease of separation. ionike.com | Effective in the synthesis of N-substituted carbamates from dialkyl carbonates. ionike.com |

| Ceria-Based Catalysts | Ability to activate both alcohol and CO2, good yields, and reusability. researchgate.net | Demonstrated high efficiency in the direct synthesis of diethyl carbonate. researchgate.net |

| Organocatalysts | Metal-free, often milder reaction conditions, and potential for asymmetric synthesis. | Used in the synthesis of functionalized cyclic carbonates from commodity polymers. nih.gov |

| Supported Ionic Liquids | Combines the advantages of homogeneous and heterogeneous catalysis. | Explored for various carbonate syntheses. |

Exploration of Undiscovered Reactivity Patterns and Functional Group Transformations

The 2,2-dichloroethenyl moiety is a versatile functional group, yet its reactivity within the context of an ethyl carbonate has not been fully explored. Future research should focus on uncovering novel reaction pathways and transformations of this compound. The electron-withdrawing nature of the two chlorine atoms and the carbonate group likely imparts unique reactivity to the carbon-carbon double bond.

A significant area for investigation is the participation of this compound in cycloaddition reactions . The electron-deficient nature of the double bond suggests it could act as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes. nih.gov This could lead to the synthesis of complex chlorinated cyclic structures that may possess interesting biological activities. Similarly, [2+2] cycloadditions, either thermally or photochemically induced, could be explored to generate highly strained four-membered rings.

Another promising avenue is the investigation of nucleophilic substitution reactions . The vinylic chlorides could potentially be displaced by various nucleophiles under appropriate conditions, leading to a wide range of functionalized ethenyl carbonates. Understanding the regioselectivity and stereoselectivity of these reactions will be crucial for their synthetic application.

Advanced Computational Modeling for Deeper Mechanistic Insights and Rational Design

Computational chemistry offers a powerful toolkit to complement experimental studies and accelerate the discovery process. Future research on this compound will greatly benefit from the application of advanced computational modeling techniques.

Density Functional Theory (DFT) can be employed to gain deep mechanistic insights into both the synthesis and reactivity of the target molecule. For instance, DFT calculations can help to:

Elucidate the reaction mechanisms of novel synthetic routes, identifying transition states and intermediates.

Predict the regioselectivity and stereoselectivity of cycloaddition and nucleophilic substitution reactions.

Calculate spectroscopic properties (e.g., NMR, IR spectra) to aid in the characterization of new compounds.

Automated methods that combine accelerated molecular dynamics with network graph analysis can be used to explore complex reaction pathways, potentially uncovering unexpected transformations and byproducts. researchgate.net This approach has been successfully applied to understand the decomposition of ethylene (B1197577) carbonate and could be adapted for this compound. researchgate.net

Design and Synthesis of New Derivatives with Tunable Chemical Properties and Reactivity

The structural features of this compound provide a versatile platform for the design and synthesis of new derivatives with tailored chemical properties and reactivity. By strategically modifying the ethyl group or the dichloroethenyl moiety, a diverse library of compounds can be accessed.

One direction is the synthesis of analogues with different alkoxy groups in the carbonate moiety. Replacing the ethyl group with longer alkyl chains, or introducing functional groups such as ethers or esters, could modulate the compound's solubility, lipophilicity, and reactivity.

Furthermore, the dichloroethenyl group itself offers numerous possibilities for derivatization. As mentioned earlier, nucleophilic substitution of the chlorine atoms could introduce a wide array of functionalities. For example, reaction with amines, thiols, or alkoxides would lead to the corresponding amino-, thio-, or alkoxy-substituted ethenyl carbonates. The synthesis of ethylene-carbonate-linked L-valine derivatives of other molecules has been shown to improve solubility and biological activity, a strategy that could be applied here. nih.gov

The development of synthetic routes to these new derivatives will enable the exploration of their potential applications in materials science, agrochemicals, and pharmaceuticals. The table below summarizes some potential classes of derivatives and their conceivable properties.

Table 2: Potential Derivatives of this compound and Their Tunable Properties

| Derivative Class | Potential Modification | Potential Tunable Properties |

| Carbonate Analogues | Variation of the ethyl group (e.g., propyl, butyl, functionalized alkyl chains) | Solubility, volatility, reactivity of the carbonate group. |

| Ethenyl Derivatives | Substitution of one or both chlorine atoms with other functional groups (e.g., -OR, -SR, -NR2) | Electronic properties of the double bond, reactivity in cycloadditions, potential for polymerization. |

| Polymer Precursors | Introduction of polymerizable groups | Development of novel chlorinated polymers with unique properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.